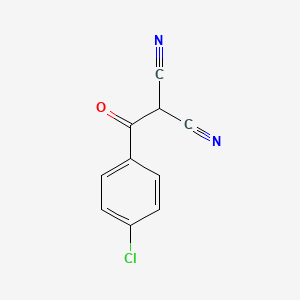
p-Chlorobenzoylmalononitrile
Overview
Description
p-Chlorobenzoylmalononitrile is a chemical compound with diverse applications in scientific research. It possesses intriguing properties that make it suitable for analytical studies, organic synthesis, and material science investigations.
Preparation Methods
The synthesis of p-Chlorobenzoylmalononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between p-chlorobenzaldehyde and malononitrile in the presence of a base such as diethylamine . The reaction conditions include using ethyl acetate as a solvent and maintaining a temperature of around 60°C for optimal yield . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
p-Chlorobenzoylmalononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form p-chlorobenzoic acid.
Reduction: Reduction reactions can convert it into p-chlorobenzyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium hydroxide for substitution reactions. The major products formed from these reactions include p-chlorobenzoic acid, p-chlorobenzyl alcohol, and various substituted derivatives .
Scientific Research Applications
p-Chlorobenzoylmalononitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various chemical intermediates.
Biology: It is utilized in biochemical assays and studies involving enzyme interactions.
Medicine: Research involving this compound includes its potential use in drug development and pharmacological studies.
Industry: It is employed in the production of specialty chemicals and materials science investigations.
Mechanism of Action
The mechanism by which p-Chlorobenzoylmalononitrile exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biochemical assays, it may interact with enzymes or receptors, altering their activity and leading to measurable changes in the system being studied . The exact molecular targets and pathways can vary depending on the specific application and context of the research.
Comparison with Similar Compounds
p-Chlorobenzoylmalononitrile can be compared with other similar compounds such as:
- o-Chlorobenzoylmalononitrile
- m-Chlorobenzoylmalononitrile
- p-Chlorobenzoic acid
These compounds share structural similarities but differ in their chemical properties and reactivity. For example, o-Chlorobenzoylmalononitrile and m-Chlorobenzoylmalononitrile have the chlorine atom positioned differently on the benzene ring, which can affect their reactivity and the types of reactions they undergo . p-Chlorobenzoic acid, on the other hand, is an oxidation product of this compound and has different chemical properties and applications .
Properties
IUPAC Name |
2-(4-chlorobenzoyl)propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2O/c11-9-3-1-7(2-4-9)10(14)8(5-12)6-13/h1-4,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZXWNWJIIYHGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(C#N)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















